molecular formula C13H8F3N B1601461 2-(trifluoromethyl)-9H-carbazole CAS No. 2285-35-0

2-(trifluoromethyl)-9H-carbazole

Cat. No. B1601461
CAS RN: 2285-35-0
M. Wt: 235.2 g/mol
InChI Key: HWUDQSLQFQHKSV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-9H-carbazole, also known as TFC, is a fluorinated carbazole derivative that has gained significant attention in the scientific community due to its unique chemical and biological properties. TFC is a non-toxic compound that has been extensively studied for its potential applications in various fields of scientific research, including organic electronics, optoelectronics, and photovoltaics. In

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl groups are commonly used in the development of new drugs . They are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • The trifluoromethyl group can significantly affect pharmaceutical growth . It is often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
  • Organic Chemistry

    • Trifluoromethyl groups are also important in the field of organic chemistry . They are used in the synthesis of various organic compounds .
    • A specific method mentioned is the addition or defluorination of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine . This method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Trifluoromethyl groups make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • This article features and details the previous 20-year literature data, covering CF 3 -incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Agrochemical and Pharmaceutical Compounds

    • Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
    • The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

properties

IUPAC Name

2-(trifluoromethyl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUDQSLQFQHKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479099
Record name 2-(trifluoromethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-9H-carbazole

CAS RN

2285-35-0
Record name 2-(Trifluoromethyl)carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2285-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoromethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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